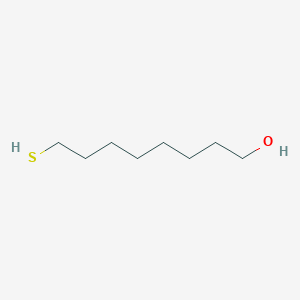

8-Mercapto-1-octanol

Description

Contextual Significance of ω-Functionalized Alkanethiols in Surface Chemistry

Omega-functionalized alkanethiols are a class of molecules that serve as fundamental building blocks in the creation of self-assembled monolayers (SAMs). researchgate.netbenthamdirect.com These monolayers are highly ordered, single-molecule-thick films that spontaneously form on certain substrates, most notably gold, due to the strong affinity of the sulfur-containing thiol group for the metal surface. researchgate.netbenthamdirect.com The true versatility of these molecules lies in their "ω-functionality," which refers to the chemical group at the end of the alkyl chain opposite the thiol anchor. researchgate.netbenthamdirect.com

By systematically varying this terminal functional group, scientists can precisely engineer the surface properties of a material. researchgate.net For instance, a hydroxyl (-OH) group, as in 8-mercapto-1-octanol, can render a surface hydrophilic (water-attracting), while a methyl (-CH3) group results in a hydrophobic (water-repelling) surface. researchgate.netrsc.org This ability to control properties such as wettability, adhesion, and chemical reactivity is crucial for a wide range of scientific and technological applications, including micropatterning, sensing, and studying biological recognition events. researchgate.netbenthamdirect.com The alkyl chain itself plays a critical role, with longer chains generally leading to more ordered and stable monolayers due to increased van der Waals interactions between adjacent molecules. mdpi.com

The use of ω-functionalized alkanethiols allows for the creation of well-defined model surfaces to study interfacial phenomena. researchgate.net These surfaces can be tailored to investigate fundamental processes like electron transfer, protein adsorption, and cellular adhesion. acs.orgnih.gov Furthermore, by using mixtures of different alkanethiols, researchers can create surfaces with mixed chemical functionalities, mimicking the complexity of biological interfaces and enabling the development of sophisticated biosensors and biocompatible materials. acs.orgnih.gov

Overview of this compound's Distinct Contributions to Material Surface Properties

Within the family of ω-functionalized alkanethiols, this compound (MCO) holds a significant position due to its specific molecular structure and the properties it imparts to surfaces. The eight-carbon chain of MCO provides a balance between forming a well-ordered, stable monolayer and maintaining efficient molecular transport to the surface. mdpi.comnih.gov Longer alkanethiols form more stable SAMs, which is advantageous for creating robust interfaces. mdpi.com For example, SAMs formed from this compound exhibit greater stability compared to those made from the more commonly used 6-mercapto-1-hexanol (B159029) (MCH), especially under demanding conditions such as elevated temperatures. nih.govresearchgate.netresearchgate.net

The terminal hydroxyl (-OH) group of this compound makes the resulting surface hydrophilic. rsc.org This property is particularly important in biointerfacial applications, as it can reduce the non-specific adsorption of proteins and other biomolecules, a phenomenon known as biofouling. mdpi.com By presenting a hydrophilic and neutrally charged surface, MCO-modified interfaces can serve as a background that resists unwanted biological interactions, thereby improving the signal-to-noise ratio in biosensors. acs.org

In the realm of electrochemical biosensors, this compound has been shown to be a superior "diluent" molecule. nih.gov In these sensors, a recognition element (like a DNA strand) is often co-immobilized with a shorter alkanethiol to control the spacing and orientation of the recognition element. Using this compound as the diluent has been found to enhance the sensor's ability to discriminate between perfectly matched DNA sequences and those with single-base mismatches, particularly at elevated temperatures. nih.gov This is attributed to the formation of a more densely packed and stable monolayer that better controls the hybridization environment at the electrode surface. nih.gov

The properties of this compound are often benchmarked against other alkanethiols to highlight its specific advantages. The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C8H18OS |

| Molecular Weight | 162.29 g/mol |

| CAS Number | 33065-54-2 |

| Appearance | Liquid |

| Density | 0.930 g/mL at 25 °C |

| Boiling Point | 249.6 ± 23.0 °C (Predicted) |

| Refractive Index | n20/D 1.484 |

| Data sourced from nih.govscbt.comachemblock.com |

Research Landscape and Key Areas of Investigation for this compound

The unique properties of this compound have positioned it as a key molecule in several active areas of scientific research. A significant focus of current investigation is its application in enhancing the performance and stability of electrochemical biosensors. Researchers are exploring its use in aptamer-based sensors, where the longer alkyl chain of MCO contributes to creating more robust and durable sensing interfaces that can operate for extended periods, even in complex biological fluids like blood serum. mdpi.comresearchgate.net Studies have shown that replacing the standard 6-mercapto-1-hexanol with this compound can prolong the operational stability of these sensors to as long as a week. mdpi.comresearchgate.net

Another prominent area of research involves the use of this compound in fundamental studies of surface science and nanofabrication. Techniques like scanning tunneling microscopy (STM) are employed to investigate the structure and reaction dynamics of MCO monolayers on gold surfaces at the atomic level. nd.edu These studies provide insights into how the terminal hydroxyl group affects the packing and ordering of the monolayer compared to other functional groups. nd.edunih.gov This fundamental understanding is crucial for the rational design of surfaces with tailored properties.

Furthermore, this compound is being utilized to create well-defined chemical environments for studying and controlling biological interactions at interfaces. For instance, SAMs of MCO are used as model surfaces to investigate how surface hydrophilicity influences protein adsorption and enzyme activity. rsc.org Research has also demonstrated that the chemical functionality of the underlying surface, which can be controlled using molecules like this compound, can direct the differentiation of human mesenchymal stem cells into specific cell lineages. nih.gov This highlights its potential in the development of advanced biomaterials for regenerative medicine.

The table below presents findings from a comparative study on the effect of diluent alkanethiol chain length on the performance of an electrochemical DNA sensor. This data underscores the enhanced mismatch discrimination achieved when using this compound.

| Diluent Alkanethiol | Target DNA | Signal Suppression (%) at 47 °C |

| This compound | Perfect match | 79% |

| Single-base mismatch | 35% | |

| 2-base mismatch | 1.6% | |

| Data adapted from a study on electrochemical DNA sensors. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-sulfanyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OS/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTWZETUWHTBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCS)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452927 | |

| Record name | 8-MERCAPTO-1-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33065-54-2 | |

| Record name | 8-Mercaptooctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-MERCAPTO-1-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Mercapto-1-octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Purity Considerations for 8 Mercapto 1 Octanol

Methodologies for the Preparation of 8-Mercapto-1-octanol

The synthesis of this compound is most commonly achieved through a multi-step process starting from precursors like 1,8-octanediol (B150283) or 8-bromo-1-octanol (B1265630). The key challenge in its synthesis is the selective introduction of a thiol group at one end of the C8 alkyl chain while preserving the hydroxyl group at the other end.

One prevalent synthetic route involves the conversion of 8-bromo-1-octanol to the target compound. This is typically accomplished by reacting 8-bromo-1-octanol with a sulfur-containing nucleophile. A common and effective method utilizes thiourea (B124793). In this process, 8-bromo-1-octanol is first reacted with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed, usually under basic conditions, to yield this compound. This method is advantageous as it avoids the direct use of odorous and easily oxidized thiols.

Another significant pathway proceeds via the formation of a thioacetate (B1230152) intermediate. In this approach, a starting material such as 8-bromo-1-octanol is reacted with a thioacetate salt, like potassium thioacetate, to form S-(8-hydroxyoctyl) thioacetate. This thioacetate is then cleaved, typically by hydrolysis with a base like sodium hydroxide (B78521) or with a reducing agent, to liberate the free thiol, this compound. This route is often favored for its high yields and the relative stability of the thioacetate intermediate.

A summary of common synthetic precursors and intermediates is provided below.

| Starting Material | Intermediate | Reagents | Final Product |

| 8-Bromo-1-octanol | 2-(8-Hydroxy-octyl)-isothiourea hydrobromide | 1. Thiourea2. Base (e.g., NaOH) for hydrolysis | This compound |

| 8-Bromo-1-octanol | S-(8-hydroxyoctyl) thioacetate | 1. Potassium thioacetate2. Base or reducing agent for deacetylation | This compound |

Analytical Techniques for Purity Assessment in Academic Research

The purity of this compound is crucial for its application, particularly in the formation of well-ordered self-assembled monolayers (SAMs). In an academic research setting, a combination of spectroscopic and chromatographic techniques is employed to verify the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons adjacent to the alcohol and thiol groups, as well as the methylene (B1212753) protons of the alkyl chain. The integration of these signals helps to confirm the ratio of different proton environments. Similarly, the ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Representative ¹H NMR Data for this compound (Note: Chemical shifts (δ) are illustrative and can vary based on the solvent and instrument.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.6 | Triplet | 2H | -CH₂OH |

| ~2.5 | Quartet | 2H | -CH₂SH |

| ~1.5-1.6 | Multiplet | 4H | -CH₂CH₂OH, -CH₂CH₂SH |

| ~1.3 | Multiplet | 8H | -(CH₂)₄- |

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for assessing purity and identifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the chromatography column. The mass spectrometer then fragments the eluted components, providing a mass spectrum that serves as a molecular fingerprint. mdpi.com This allows for the detection of starting materials, solvents, and byproducts like the corresponding disulfide (bis(8-hydroxyoctyl) disulfide), which can form via oxidation of the thiol.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the S-H stretch of the thiol, and the C-H stretches of the alkyl chain.

Influence of Synthetic Protocols on Subsequent Material Performance

The synthetic pathway and the resulting purity of this compound have a profound impact on its performance in materials science, most notably in the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold. uml.eduacs.org SAMs are highly ordered molecular layers that are critical in applications such as biosensors, molecular electronics, and corrosion inhibition. researchgate.netsigmaaldrich.com

The quality of a SAM is directly dependent on the purity of the thiol used. uba.ar Impurities arising from the synthesis can introduce defects into the monolayer, disrupting the close-packed, ordered structure. For instance, the presence of bis(8-hydroxyoctyl) disulfide, a common byproduct of thiol oxidation, can lead to ill-defined domains and a less-ordered film. Unreacted starting materials, such as 8-bromo-1-octanol, will not bind to the gold surface and can be incorporated as physisorbed defects within the monolayer.

The performance of materials derived from this compound is typically evaluated using surface-sensitive techniques. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to assess the barrier properties of the SAM against electron transfer. researchgate.net A well-formed, defect-free monolayer will effectively block redox probes from reaching the electrode surface, resulting in a significant decrease in current in CV and an increase in charge-transfer resistance in EIS. The presence of defects due to impurities would lead to a less effective barrier.

Self Assembled Monolayers Sams of 8 Mercapto 1 Octanol on Noble Metal Surfaces

Formation Dynamics and Interfacial Processes of 8-Mercapto-1-octanol SAMs

The assembly of this compound molecules onto a noble metal substrate is a spontaneous process driven by the strong affinity of the sulfur headgroup for the metal. This section explores the underlying mechanisms and environmental influences on this process.

Adsorption Mechanisms and Kinetics on Au(111) Substrates

The adsorption of this compound onto a Au(111) surface is a complex process that begins with the chemisorption of the thiol group onto the gold substrate. This initial, rapid step is followed by a slower organization phase where the alkyl chains arrange into a more ordered structure. researchgate.net The kinetics of this assembly can be influenced by several factors, including the concentration of the thiol in the solution and the temperature. researchgate.net

Solvent Effects on this compound Monolayer Assembly (e.g., Ethanolic vs. Aqueous Solutions)

The choice of solvent plays a critical role in the quality and structure of the resulting this compound SAM. researchgate.netresearchgate.net Polar solvents, such as ethanol (B145695) and water, are commonly used for the self-assembly of alkanethiols. acs.org

Ethanolic solutions are frequently employed and generally lead to the formation of well-ordered and dense monolayers. rsc.orgnih.gov Ethanol's ability to dissolve alkanethiols and its favorable interaction with the hydroxyl-terminated tail of this compound facilitate a well-organized assembly process. acs.org The use of ethanol-water mixtures has also been shown to produce high-quality, dense SAMs. acs.org

In contrast, the use of purely aqueous solutions for SAM formation can be more complex. While this compound has some water solubility due to its hydroxyl group, the hydrophobic alkyl chain can lead to aggregation and less uniform monolayer formation. rsc.org The presence of water can influence the hydrophobic interactions between the alkyl chains, which in turn affects the packing and ordering of the monolayer. rsc.org Some studies suggest that polar solvents, in general, promote the formation of more ordered and denser monolayers compared to nonpolar solvents. acs.orgnih.gov The presence of water can mediate the self-assembly process, leading to high-quality SAMs under certain conditions. acs.org

Structural Elucidation and Morphological Characterization of this compound SAMs

Understanding the molecular arrangement and surface morphology of this compound SAMs is crucial for their application in various fields. This section details the structural characteristics of these monolayers.

Molecular Orientation and Packing Density within this compound Monolayers

Within a self-assembled monolayer, this compound molecules adopt a specific orientation relative to the substrate surface. The alkyl chains are generally tilted at an angle of approximately 30° with respect to the surface normal. rsc.orgnih.gov This tilt allows for optimal van der Waals interactions between adjacent chains, leading to a densely packed and stable structure.

| Alkanethiol | Solvent | Double Layer Capacitance (Cdl) [μF cm-2] | Layer Thickness (dAFM) [nm] | Contact Angle [°] |

|---|---|---|---|---|

| 1-Octanethiol (B94742) | Aqueous | 1.2 ± 0.2 | 1.0 ± 0.3 | 95 ± 1.3 |

| 1-Octanethiol | Ethanolic | 1.1 ± 0.3 | 1.1 ± 0.2 | 97 ± 1.2 |

| This compound | Aqueous | 1.4 ± 0.3 | 1.2 ± 0.2 | 63 ± 1.2 |

| This compound | Ethanolic | 1.3 ± 0.2 | 1.1 ± 0.3 | 65 ± 1.4 |

Analysis of Defect Structures and Their Implications for Monolayer Functionality

Despite the spontaneous formation of ordered structures, SAMs are not perfectly crystalline and contain various types of defects. These can include domain boundaries, pinholes, and disordered regions. mdpi.com The presence of defects can significantly impact the functionality of the monolayer, particularly its ability to act as a barrier to electron transfer or to resist the non-specific adsorption of molecules. rsc.org

For this compound SAMs, the nature and density of defects can be influenced by the preparation conditions, such as the solvent and immersion time. rsc.org While the hydroxyl terminal group can contribute to a more ordered structure through hydrogen bonding, it can also lead to different types of defects compared to methyl-terminated thiols. Studies have shown that even with a higher density of defects, the reaction rate of monolayers formed from this compound does not show significant changes in some cases. figshare.comacs.org This suggests that the type and reactivity of defects are crucial factors. Trapped solvent molecules are considered a major cause of surface defects in SAM formation. acs.org

Comparative Structural Studies with Homologous Alkanethiols (e.g., 1-Octanethiol)

Comparing this compound with its homologous counterpart, 1-octanethiol, provides valuable insights into the role of the terminal functional group on the SAM structure. Both molecules have an eight-carbon alkyl chain, but this compound is terminated with a hydrophilic hydroxyl (-OH) group, while 1-octanethiol has a hydrophobic methyl (-CH3) group.

This difference in the terminal group leads to distinct properties of the resulting SAMs. The hydroxyl group of this compound can engage in hydrogen bonding, which can affect the packing and ordering of the monolayer. rsc.org In contrast, the interactions in a 1-octanethiol SAM are dominated by van der Waals forces between the alkyl chains.

Research indicates that the regularity of an this compound layer on gold is very similar to that of a 1-octanethiol layer, regardless of whether the self-assembly occurs in an aqueous or ethanolic solution. rsc.org However, the presence of the hydroxyl group significantly lowers the contact angle of the surface, making it more hydrophilic compared to the hydrophobic surface of a 1-octanethiol SAM. researchgate.net While methyl-terminated SAMs are often considered to have superior packing and fewer defects, hydroxyl-terminated SAMs like those from this compound are crucial for applications requiring specific surface functionalization and biocompatibility. acs.org

| Property | This compound SAM | 1-Octanethiol SAM |

|---|---|---|

| Terminal Group | Hydroxyl (-OH) | Methyl (-CH3) |

| Primary Intermolecular Interaction (Tail Group) | Hydrogen Bonding, Van der Waals | Van der Waals |

| Surface Wettability | Hydrophilic | Hydrophobic |

| Structural Regularity | Similar to 1-Octanethiol rsc.org | High rsc.org |

Durability and Degradation Pathways of this compound SAMs

Self-assembled monolayers (SAMs) of this compound on noble metal surfaces are subject to various degradation pathways that can impact their long-term stability and performance in a range of applications. The durability of these monolayers is influenced by thermal, oxidative, and electrochemical factors, as well as their interactions within complex biological environments.

Thermal and Oxidative Stability of this compound Monolayers

The thermal stability of this compound (MCO) SAMs is a critical factor for their use in applications that involve elevated temperatures. The stability of alkanethiol SAMs is known to be influenced by the length of the alkyl chain, with longer chains generally exhibiting greater thermal stability due to increased van der Waals interactions between adjacent molecules. mdpi.comresearchgate.net This increased interaction raises the activation energy required for desorption. nih.govchemrxiv.org For instance, increasing the alkylthiolate chain length by just two carbons from 6-mercapto-1-hexanol (B159029) (MCH) to MCO can result in comparable desorption rates at 37°C for MCO as are seen for MCH at room temperature. chemrxiv.orgresearchgate.net

While MCO monolayers offer improved thermal stability compared to shorter-chain counterparts, they are still susceptible to degradation at elevated temperatures. researchgate.net Thermal desorption spectroscopy experiments have shown that the primary species desorbing from gold substrates are disulfide homodimers of the alkylthiolate molecules. nih.gov

Oxidative processes also play a significant role in the degradation of MCO SAMs. mdpi.com The thiol headgroup can be oxidized, which can lead to the desorption of the monolayer from the metal surface. mdpi.com The presence of oxygen can accelerate this degradation. nih.gov However, the close-packed nature of MCO monolayers can offer some protection against oxidation by limiting the access of oxidants to the thiol-gold interface. mdpi.com

| Factor | Influence on MCO SAM Stability | Key Findings |

| Thermal Stress | Increased temperature leads to higher desorption rates. | Longer alkyl chains, like in MCO, increase thermal stability compared to shorter chains (e.g., MCH) due to stronger van der Waals forces. chemrxiv.orgresearchgate.net |

| Oxidation | Can lead to the formation of disulfides and desorption of the monolayer. | The close-packed structure of MCO SAMs can provide a barrier against oxidative species. mdpi.com |

Electrochemical Degradation Mechanisms of this compound SAMs

The electrochemical environment can significantly impact the stability of this compound SAMs. Both the applied potential and the composition of the electrolyte solution can induce degradation.

Reductive Desorption: At sufficiently negative potentials, the gold-sulfur bond can be reductively cleaved, leading to the desorption of the alkanethiol from the surface. researchgate.netresearchgate.net The potential at which this occurs is a measure of the SAM's stability. For 1,8-octanedithiol, a related compound, the reductive desorption potential is more negative than that of 1-octanethiol, indicating higher stability. researchgate.net While specific values for MCO are not detailed in the provided abstracts, the general principle applies. The process of reductive desorption can be complex, sometimes involving the formation of different surface phases. researchgate.net

Oxidative Degradation: At positive potentials, the thiol headgroup can be oxidized, leading to the formation of sulfonate or other oxidized sulfur species. rsc.org This oxidation can weaken the bond to the gold surface and lead to the desorption or restructuring of the monolayer. nih.gov The dimerization of thiols to disulfides is a key oxidative degradation pathway. nih.gov Optimizing electrochemical measurements, such as using negative potentials during scanning, can help suppress the oxidation of alkylthiolates and reduce desorption. nih.gov

Influence of Electrolyte: The ions present in the electrolyte can also influence the stability of the SAM. Specific adsorption of ions can alter the surface charge and the potential distribution across the monolayer, potentially affecting its stability.

| Degradation Mechanism | Description | Influencing Factors |

| Reductive Desorption | Cleavage of the Au-S bond at negative potentials, leading to monolayer removal. researchgate.netresearchgate.net | Applied potential, chain length, and headgroup of the thiol. researchgate.net |

| Oxidative Degradation | Oxidation of the sulfur headgroup at positive potentials, causing desorption or restructuring. nih.govrsc.org | Applied potential, presence of oxygen, and electrolyte composition. nih.gov |

Interaction and Stability in Complex Biological Milieus (e.g., Serum Exposure)

The performance of MCO SAMs in biological applications is critically dependent on their stability and resistance to non-specific adsorption of biomolecules present in complex media like blood serum.

MCO SAMs are often used to create biocompatible and bio-inert surfaces. The hydroxyl-terminated surface of an MCO monolayer is hydrophilic, which helps to reduce protein adsorption compared to hydrophobic surfaces. However, long-term exposure to biological fluids like serum at physiological temperatures (e.g., 37°C) presents a significant challenge to monolayer stability. nih.govchemrxiv.org

Studies have shown that MCO-based SAMs can exhibit enhanced operational stability in serum compared to shorter-chain alkanethiols like 6-mercapto-1-hexanol (MCH). mdpi.com For example, using MCO as a backfiller in an electrochemical biosensor for detecting vancomycin (B549263) in serum at 37°C extended its operational stability to one week. mdpi.com This improved stability is attributed to the increased van der Waals interactions between the longer alkyl chains, which creates a more densely packed and robust monolayer that is more resistant to both desorption and fouling by biomolecules. mdpi.comnih.govchemrxiv.org

Despite these advantages, degradation can still occur over extended periods. Biofouling, the non-specific adsorption of proteins and other biomolecules, can accelerate the degradation of the SAM. nih.gov However, research indicates that MCO monolayers can remain stable for at least a week in serum at 37°C with optimized conditions. nih.gov

| Environment | Key Challenges | Performance of MCO SAMs |

| Serum | Non-specific protein adsorption (biofouling), enzymatic degradation, and thermal instability at 37°C. mdpi.comnih.gov | MCO provides greater stability and resistance to biofouling than shorter-chain thiols like MCH, enabling week-long operation of biosensors in serum at 37°C. mdpi.comnih.govchemrxiv.org |

Reaction Kinetics with Atomic Hydrogen on this compound Surfaces

The interaction of atomic hydrogen with alkanethiol SAMs, including those formed from this compound, has been studied to understand their chemical reactivity and degradation pathways in specific environments.

Research using scanning tunneling microscopy (STM) has shown that exposing an octanethiolate monolayer on a Au(111) surface to gas-phase atomic hydrogen at room temperature leads to chemical transformations. researchgate.net The reaction involves the conversion of the initial close-packed phase to a higher-density, liquid-like phase, followed by a rapid transformation to low-density striped-phase structures. researchgate.net

A key finding is that the reaction kinetics are not significantly affected by the density of defects in the monolayer. researchgate.netresearchgate.net This was confirmed by studying the reaction rate of monolayers formed from this compound, which have a much higher density of defects compared to octanethiol monolayers. The fact that the reaction rates were similar suggests that the reaction is not primarily initiated at defect sites, but rather is a more complex process involving phase transformations. researchgate.net Initial imaging of the reaction of atomic hydrogen with this compound surfaces has been presented in related research. illinois.edu

| Reactant | Observed Transformation | Key Kinetic Finding |

| Atomic Hydrogen | Conversion of close-packed standing-up phase to a lower-density lying-down phase. researchgate.netillinois.edu | The reaction rate is not significantly influenced by the higher defect density in this compound monolayers, suggesting a phase-transformation-based mechanism rather than a defect-driven one. researchgate.netresearchgate.net |

Advanced Research Applications of 8 Mercapto 1 Octanol Modified Systems

Development of Electrochemical Biosensors and Biomedical Interfaces

The interface between a biological system and an electronic transducer is a critical determinant of a biosensor's performance. 8-Mercapto-1-octanol is extensively used to construct this interface, particularly on gold electrodes, where it helps to create a stable, biocompatible, and electrochemically controlled environment.

In the fabrication of electrochemical DNA (E-DNA) and electrochemical aptamer-based (E-AB) sensors, SAMs serve a dual purpose: they act as an anchor for the nucleic acid probes and as a passivating "blocking" layer. acs.org After the primary bioreceptor (the aptamer or DNA strand) is immobilized on the gold electrode, alkanethiols like MCO are used to "backfill" the remaining unoccupied sites on the surface. nih.gov This process is crucial for creating a densely packed and well-ordered monolayer. nih.gov

This blocking layer prevents the nonspecific adsorption of other molecules and minimizes undesirable electrochemical reactions at the gold surface. acs.org While 6-mercapto-1-hexanol (B159029) (MCH) has traditionally been the most common blocking agent in E-AB sensors, research has shown that longer-chain alkanethiols like MCO can offer significant advantages. acs.orgrsc.orgnih.gov The use of MCO results in a more organized and tightly packed monolayer due to increased van der Waals interactions between the adjacent C8 alkyl chains. nih.gov This well-defined surface is essential for ensuring that the sensor's signal is a direct result of the specific binding event between the aptamer and its target, thereby improving the reliability and signal-to-noise ratio of the sensor. acs.org

A primary challenge in biosensor development, especially for use in complex biological fluids like serum, is preventing the non-specific adsorption (NSA) of proteins and other biomolecules onto the sensor surface. acs.orgmdpi.com Such "biofouling" can passivate the sensor, obstruct the bioreceptor from binding its target, and generate false signals, ultimately limiting the sensor's sensitivity and operational lifespan. mdpi.com

The formation of a dense SAM using this compound is a key strategy to combat NSA. Longer-chain alkanethiols like MCO form more ordered, uniform, and high-quality monolayers compared to their shorter-chain counterparts. mdpi.com This enhanced packing density creates a physical, sterically-hindering barrier that effectively restricts the access of fouling molecules to the electrode surface. mdpi.com Furthermore, the terminal hydroxyl (-OH) group of MCO renders the surface more hydrophilic, which is a desirable property for an ideal antifouling coating. mdpi.com Studies have shown that SAMs with longer alkyl chains generally exhibit superior antifouling performance, contributing to improved sensor specificity and detection limits. researchgate.netmit.edu

In electrochemical biosensors that utilize redox reporters (like methylene (B1212753) blue or ferrocene-modified DNA), the rate of electron transfer (ET) between the reporter and the electrode is a critical parameter. The alkanethiol SAM acts as a tunable insulating layer that modulates this rate. acs.org The rate of electron transfer is highly dependent on the thickness of this insulating layer.

The longer eight-carbon chain of MCO creates a greater tunneling distance for electrons compared to the more commonly used MCH (six carbons). nih.gov This increased distance results in a slower rate of electron transfer. For instance, in one study comparing E-AB sensors, the ET rate constant for sensors with an MCH blocking layer was 33 s⁻¹, whereas for sensors with an MCO layer, the rate was significantly lower at 18 s⁻¹. nih.gov While a slower rate might seem disadvantageous, it can be beneficial for certain sensor designs and measurement techniques. The longer chain of MCO also contributes to a greater decrease in the background double-layer capacitance, which can improve the signal-to-noise ratio by reducing non-Faradaic charging currents that can obscure the measurement of the redox signal. acs.org

Table 1: Effect of Alkanethiol Chain Length on Electron Transfer Rate

| Blocking Agent | Chemical Formula | Carbon Chain Length | Electron Transfer Rate Constant (kₛ) | Source |

|---|---|---|---|---|

| 6-Mercapto-1-hexanol (MCH) | HS(CH₂)₆OH | 6 | 33 s⁻¹ | nih.gov |

| This compound (MCO) | HS(CH₂)₈OH | 8 | 18 s⁻¹ | nih.gov |

The stability of the SAM is paramount for the long-term, continuous operation of a biosensor, particularly in demanding conditions such as in undiluted serum at physiological temperature (37°C). nih.gov Conventional MCH-based monolayers can degrade relatively quickly under these conditions. nih.govresearchgate.net

The use of this compound significantly enhances sensor stability. The stronger van der Waals forces between the longer C8 chains increase the activation energy required for the molecules to desorb from the gold surface. nih.gov This enhanced stability prevents the degradation of the monolayer over time. Research has demonstrated that by replacing MCH with MCO and optimizing measurement parameters, the operational lifetime of an E-AB sensor can be extended to at least one week of continuous operation in serum at body temperature. nih.govmdpi.comresearchgate.net This increased durability is crucial for applications requiring continuous monitoring, such as in vivo diagnostics. For example, simply increasing the alkylthiolate length by two carbons from MCH to MCO can result in desorption rates at 37°C that are comparable to MCH desorption rates at room temperature. researchgate.net

Microfluidic "lab-on-a-chip" systems offer numerous advantages for biosensing, including low sample consumption, rapid analysis, and the potential for multiplexing. This compound-containing SAMs are being successfully integrated into these platforms to create highly sensitive and specific detection systems.

In several designs, MCO is used in a mixed SAM, often with a carboxyl-terminated alkanethiol like 11-mercaptoundecanoic acid. aip.orgaip.orggoogle.com This combination allows for the covalent immobilization of bioreceptors (like aptamers) via the carboxyl groups, while the MCO component serves to passivate the remaining surface, control spacing, and minimize non-specific binding. aip.orgaip.org Such mixed SAMs have been used to functionalize gold nanoporous membranes within 3D-printed microfluidic chips for the multiplexed detection of foodborne pathogens. aip.orgaip.org These integrated systems demonstrate the feasibility of using MCO to construct robust sensing interfaces within complex micro-scale devices for point-of-care and other advanced diagnostic applications. mit.edu

Table 2: Examples of this compound in Microfluidic Systems

| Platform | SAM Composition | Application | Function of MCO | Source |

|---|---|---|---|---|

| 3D Printed Microfluidic Chip | Mixed SAM with 11-mercaptoundecanoic acid | Multiplexed detection of foodborne pathogens | Passivation, spacing, and anti-fouling | aip.orgaip.org |

| Opto-fluidic Device | Mixed SAM with 11-mercaptodecanoic acid | Biomarker detection | Surface functionalization and passivation | google.com |

| EGOFET with Microfluidics | Pure MCO SAM | Monitoring of SAM formation kinetics | Model alkanethiol for studying self-assembly | unimore.it |

Enhancement of Sensor Operational Lifetime and Signal Fidelity

Functionalization of Nanoparticles for Advanced Material Applications

The principles of forming stable SAMs on flat gold surfaces are directly applicable to the functionalization of gold nanoparticles (AuNPs). rsc.org The surface properties of these nanoparticles are dictated by the organic ligands that form the protective monolayer. rsc.orgnih.gov The choice of ligand is therefore critical in determining how the nanoparticle interacts with its environment, which is key for applications in drug delivery, bioimaging, and biosensing. rsc.org

This compound is an effective ligand for modifying nanoparticle surfaces. Its thiol group provides a strong anchor to the gold core, while the eight-carbon chain contributes to the formation of a dense, stable monolayer. rsc.org The terminal hydroxyl group imparts water solubility and a degree of biocompatibility, while also presenting a neutral, hydrophilic interface to the biological environment. This can help to reduce non-specific protein adsorption on the nanoparticle surface, a crucial factor for in vivo applications. While many studies focus on its use on planar electrodes, the fundamental properties MCO imparts are highly desirable for creating stable, functional nanoparticles for diverse advanced material and biomedical applications. rsc.orgsigmaaldrich.com

Surface Conjugation of this compound to Gold Nanoparticles

The conjugation of this compound to gold nanoparticles (AuNPs) is a spontaneous process driven by the strong affinity between sulfur and gold. researchgate.net This process results in the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The thiol (-SH) group of this compound serves as the anchoring moiety, forming a stable gold-thiolate bond with the AuNP surface. researchgate.netacs.org This self-assembly leads to the creation of an organized, densely packed layer where the eight-carbon alkyl chains are typically tilted at an angle relative to the surface normal. rsc.org The terminal hydroxyl (-OH) groups are exposed outwards, defining the new surface chemistry of the nanoparticle. This method of surface modification is widely employed to passivate the nanoparticle surface or to provide a foundation for further functionalization. nih.govnih.gov

Engineering Nanoparticle Biocompatibility and Colloidal Stability

The surface of a nanoparticle is a critical determinant of its interaction with biological systems and its stability in various media. acs.org Modifying gold nanoparticles with this compound is an effective strategy for enhancing both biocompatibility and colloidal stability. The choice of ligands is of utmost importance for the colloidal stability of nanoparticles. acs.org The terminal hydroxyl groups render the nanoparticle surface hydrophilic, which is crucial for stability in aqueous and physiological environments. This hydrophilic surface helps to form a hydration layer, which can prevent aggregation by sterically hindering close contact between particles. mdpi.comresearchgate.net

Impact of this compound Surface Chemistry on Nanoparticle Performance

The surface chemistry imparted by this compound directly influences the performance of nanoparticles in various applications. nih.govnih.gov The hydroxyl-terminated surface is known to reduce non-specific protein adsorption, a critical factor for in-vivo applications and diagnostic assays where minimizing background signal is essential. ualberta.ca The performance of nanoparticles is significantly influenced by their surface chemistry, which dictates interactions with proteins and cells. nih.govuq.edu.au

In the context of drug delivery and diagnostics, the surface coating can affect cellular uptake and transport. nih.gov While hydrophobic surfaces can sometimes lead to more rapid phagocytosis by immune cells, hydrophilic surfaces like those created by this compound are generally preferred for resisting the formation of a hard protein corona, which can alter the nanoparticle's intended function and biodistribution. uq.edu.au The stability conferred by the C8 alkyl chain ensures the integrity of the surface modification during use, which is essential for consistent performance. mdpi.comresearchgate.net For instance, in biosensing, the well-defined and stable monolayer of this compound helps to maintain the sensor's responsiveness and operational stability over extended periods. researchgate.netacs.org

Surface Engineering for Tailored Interfacial Properties

The modification of planar surfaces with this compound SAMs allows for precise control over interfacial properties, which is fundamental in fields ranging from biosensing to materials science.

Control of Surface Wettability through this compound Modification

Surface wettability, a measure of how a liquid interacts with a solid surface, can be precisely tuned using SAMs. The modification of a gold surface with this compound significantly alters its wettability. The presence of the terminal -OH groups creates a hydrophilic surface. researchgate.net This is quantified by the contact angle, where a lower contact angle indicates greater wettability (a more hydrophilic surface). researchgate.netrsc.org Studies have shown a distinct decrease in water contact angle when a surface is modified with alkanethiols bearing polar terminal groups like -OH, compared to non-polar groups like -CH3. researchgate.netrsc.org This ability to control wettability is crucial for applications in microfluidics, antifouling coatings, and biocompatible materials. whiterose.ac.uk

Table 1: Effect of Terminal Group on Surface Wettability of Modified Gold Electrodes

This table presents the contact angle measurements for gold surfaces modified with different alkanethiols, illustrating the impact of the terminal functional group on surface wettability.

| Modifying Layer | Terminal Group | Contact Angle (°) |

| Bare Gold | N/A | 80 ± 0.3 |

| 1-Octanethiol (B94742) | -CH₃ | 95 ± 1.3 |

| This compound | -OH | 56 ± 1.6 |

Data sourced from a study on alkanethiol layers formed in an aqueous solution. researchgate.net

Regulation of Protein-Material Interactions and Antifouling Characteristics

A major challenge in biomedical devices and biosensors is the non-specific adsorption of proteins and other biomolecules, a phenomenon known as biofouling. mdpi.combiorxiv.org Surfaces modified with this compound exhibit significant antifouling properties. The hydrophilic, hydroxyl-terminated surface is key to this characteristic. ualberta.ca It is believed that these surfaces structure water molecules at the interface, forming a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing proteins from adsorbing onto the material surface. mdpi.comresearchgate.net

The use of SAMs with -OH terminal groups has been shown to reduce protein adsorption by factors of 3 to 24 compared to surfaces with hydrogen bond donor groups. acs.org Longer chain alkanethiols like this compound create dense, uniform, and stable monolayers that are highly effective at sterically blocking foulant molecules from reaching the underlying surface. mdpi.com This makes this compound a valuable component in the design of fouling-resistant materials for implants, biosensors, and marine applications. mdpi.combiorxiv.org

Fabrication of Designer Electrode Surfaces Utilizing this compound

In electrochemistry and biosensing, the interface between the electrode and the electrolyte is of paramount importance. researchgate.netunimore.it this compound is frequently used to fabricate designer electrode surfaces with precisely controlled properties. researchgate.netacs.org When a gold electrode is modified with an this compound SAM, the layer acts as a dielectric barrier, altering the electrochemical properties of the interface. researchgate.net This includes changes in the double-layer capacitance and the rate of electron transfer for redox probes in the solution. researchgate.netrsc.org

The well-ordered and insulating nature of the alkyl chains in the SAM can effectively block electron transfer, while the terminal -OH groups maintain a hydrophilic interface. researchgate.net This property is exploited in electrochemical biosensors, where this compound is often used as a "blocking agent". researchgate.netacs.org It passivates the electrode surface around an immobilized bioreceptor (like an aptamer or antibody), preventing non-specific interactions and ensuring that the measured signal is due to the specific binding event. acs.org The stability provided by the C8 chain enhances the operational lifetime of these sensors, even in complex media like blood serum at body temperature. mdpi.comresearchgate.net

Table 2: Electrochemical Properties of Gold Electrodes Modified with this compound

This table summarizes key electrochemical parameters for a gold electrode before and after modification with an this compound SAM in an aqueous environment.

| Electrode Surface | Double Layer Capacitance (Cdl) [μF/cm²] | Electron-Transfer Rate Constant (ks) [cm s⁻¹] |

| Bare Gold | 34.2 | (2.7 ± 0.2) x 10⁻² |

| Au/–S–(CH₂)₈–OH | 1.6 ± 0.2 | (1.4 ± 0.3) x 10⁻⁴ |

Data sourced from cyclic voltammetry measurements. researchgate.net

State of the Art Characterization Methodologies for 8 Mercapto 1 Octanol Systems

High-Resolution Imaging: Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Analysis

Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the atomic and molecular arrangement of 8-Mercapto-1-octanol on conductive substrates, typically gold (Au(111)). nd.edu STM studies have revealed that 8M1O can form self-assembled monolayers, although these often lack the long-range order characteristic of simpler alkanethiols like 1-octanethiol (B94742). nd.edu This difference in surface ordering is a key finding from STM analyses.

Topographical and Mechanical Probing: Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) provides detailed information about the surface topography and roughness of this compound films. rsc.orgresearchgate.net This technique is crucial for understanding how the terminal functional group of the alkanethiol and the solvent environment during self-assembly influence the morphology of the resulting monolayer.

Studies comparing 8M1O with other functionalized thiols have shown that the nature of the terminal group significantly impacts surface roughness. rsc.org For example, layers terminated with –NH2 and –COOH groups exhibit greater roughness compared to those formed from 1-octanethiol, which is attributed to the formation of aggregates or dimers. rsc.org In contrast, 8M1O layers can exhibit different morphologies depending on the self-assembly environment (e.g., ethanolic vs. aqueous solutions). rsc.orgresearchgate.net AFM is also used to characterize the change in surface morphology of the underlying substrate, such as gold films of varying thicknesses, which in turn affects the formation and properties of the 8M1O monolayer. aip.org

Table 1: AFM-Derived Surface Roughness of Gold Films

| Gold Film Thickness (nm) | Root-Mean-Square (rms) Roughness (nm) |

|---|---|

| 10 | 0.2 |

| 100 | 1.7 |

Data sourced from a study characterizing gold films for protein immobilization studies. aip.org

Electrochemical Interrogation: Cyclic Voltammetry (CV) for Redox Behavior and Electron Transfer Kinetics

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior and electron transfer properties of electrodes modified with this compound SAMs. rsc.orgunito.it By measuring the current response to a cycling potential, CV provides insights into the blocking properties of the monolayer and the kinetics of electron transfer between the electrode and a redox probe in solution. unito.it

8M1O has been used as a reference achiral compound in studies comparing charge transmission through different molecular systems. unito.it These experiments utilize a redox couple, such as potassium hexacyanoferrate(II)/potassium hexacyanoferrate(III), to assess the charge transfer ability of the electrode|SAM|solution interface. unito.it The results indicate that 8M1O forms a quasi-blocking, non-conducting SAM. unito.it Furthermore, CV is employed to compare the packing and stability of 8M1O SAMs with other alkanethiols, where factors like chain length influence the electrochemical response. acs.org In some applications, 8M1O is used in mixed monolayers to modulate the properties of the electrode surface for studying the electrochemistry of biomolecules like cytochrome c. csic.es

Table 2: Electrochemical Parameters for Various Thiol SAMs on Gold

| Thiol | Terminal Group | Electron Transfer Rate Constant (k_s) | Notes |

|---|---|---|---|

| 1-Octanethiol | -CH3 | Negligible redox signal in ethanolic formation | Highly blocking |

| 8-Amino-1-octanethiol | -NH2 | High | Redox process likely at layer defects |

| This compound | -OH | Intermediate | - |

| 8-Mercaptooctanoic acid | -COOH | High | Redox process likely at layer defects |

This table synthesizes findings on the influence of terminal groups on electron transfer. rsc.org

Mass and Viscoelastic Monitoring: Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics

Quartz Crystal Microbalance with Dissipation (QCM-D) is a sensitive acoustic technique that measures changes in mass and viscoelastic properties at the sensor surface in real-time. This makes it ideal for monitoring the adsorption dynamics of this compound as it forms a monolayer on a gold-coated quartz crystal. mdpi.comresearchgate.net QCM-D provides information on both the adsorbed mass (frequency shift, Δf) and the rigidity of the film (dissipation change, ΔD). researchgate.net

The technique has been used to study the formation of 8M1O SAMs from aqueous solutions, revealing a fast initial growth step followed by a slower secondary process. researchgate.netaip.org The data from QCM-D can be combined with other techniques like spectroscopic ellipsometry to provide a more complete picture of the film's thickness and porosity. researchgate.netresearchgate.net This combined approach allows for a detailed characterization of the quantity and structure of the organic layer, even for ultra-thin films. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Structure and Surface Bonding

Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful technique for identifying the chemical structure and bonding within this compound films. While specific detailed research findings from FT-IR on 8M1O were not prevalent in the provided search results, its application is well-established for characterizing SAMs. It provides information on the presence of specific functional groups (like the terminal -OH group and the S-H or S-Au bond) and the conformational order of the alkyl chains. In a broader context, FT-IR is used to confirm the modification of nanoparticles and surfaces with molecules like 8M1O, ensuring the intended chemical structure is present. For instance, in a patent for a polyurethane multilayer film, this compound is used to modify nanoparticles, and a technique like FT-IR would be essential to verify the bonding and structure. google.com

Surface Energy Assessment: Contact Angle Goniometry for Wettability Determination

Contact Angle Goniometry is a straightforward yet effective method for assessing the wettability and surface energy of a surface modified with this compound. rsc.orgnanoscience.com The contact angle of a liquid droplet on the surface provides a measure of the hydrophilicity or hydrophobicity of the SAM.

The introduction of the polar hydroxyl (-OH) group at the terminus of the 8M1O molecule significantly affects the surface's interaction with water. Studies have shown that increasing the polarity of the terminal group in an alkanethiol chain leads to a decrease in the water contact angle. rsc.org For example, a surface modified with 8M1O will be more hydrophilic (lower contact angle) than one modified with 1-octanethiol, which has a nonpolar methyl (-CH3) terminus. rsc.org This technique is crucial for verifying the successful formation of the SAM and for tailoring the surface properties for specific applications, such as in biosensors or coatings. rsc.orgmdpi.com

Table 3: Water Contact Angles for Gold Surfaces Modified with Different Thiols

| Modifying Thiol | Self-Assembly Solvent | Water Contact Angle (°) |

|---|---|---|

| 1-Octanethiol | Ethanol (B145695) | 104.5 ± 2.1 |

| 1-Octanethiol | Water | 102.3 ± 1.2 |

| This compound | Ethanol | 55.4 ± 1.5 |

| This compound | Water | 58.2 ± 1.8 |

| 8-Amino-1-octanethiol | Ethanol | 65.3 ± 2.5 |

| 8-Amino-1-octanethiol | Water | 68.4 ± 1.5 |

| 8-Mercaptooctanoic acid | Ethanol | 45.2 ± 1.1 |

| 8-Mercaptooctanoic acid | Water | 48.3 ± 1.3 |

Data adapted from a study on the influence of terminal functional groups and solvent environment. rsc.org

Computational and Theoretical Frameworks for Understanding 8 Mercapto 1 Octanol Behavior

Molecular Modeling of 8-Mercapto-1-octanol Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of this compound (MCO) into self-assembled monolayers (SAMs) on surfaces, particularly gold (Au). frontiersin.org These simulations provide insights into the structural and dynamic properties of the monolayer formation.

Coarse-grained and full-atomistic molecular dynamics simulations have been employed to study the structural characteristics of mixed monolayers containing MCO on Au(111)-like surfaces. acs.org These simulations explore different spatial distributions of the molecules, such as random arrangements or clustering. acs.org The results from these computational models show excellent agreement with experimental data obtained from techniques like ellipsometry and infrared reflection absorption spectroscopy. acs.org

Simulations have revealed that the organization of alkanethiol chains on a surface is highly dependent on the intermolecular interactions between the terminal groups. researchgate.net For this compound, the hydroxyl (-OH) terminal group influences the ordering of the SAM. researchgate.net The regularity of a SAM composed of MCO on a gold surface is found to be quite similar to that of a 1-octanethiol (B94742) layer, irrespective of the solvent environment used for adsorption. researchgate.netrsc.org This suggests that the van der Waals interactions between the C8 alkyl chains play a significant role in the assembly process.

Quantum Mechanical Approaches (e.g., Density Functional Theory) for Surface Adsorption Energetics and Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetics and mechanisms of this compound adsorption on surfaces. acs.orgresearchgate.net DFT calculations can determine adsorption energies, investigate the nature of the bond between the sulfur atom of the thiol and the gold surface, and explore the electronic structure of the interface. researchgate.netresearchgate.net

The adsorption of thiols on a gold surface can occur through two primary mechanisms: chemisorption, involving the formation of a covalent S-Au bond, or physisorption, where the S-H bond is preserved. rsc.org DFT studies have been employed to investigate both scenarios for various thiol molecules. rsc.orgresearchgate.net These calculations help in understanding the stability of the resulting SAM. The adsorption energy (ΔEads) is a key parameter calculated using DFT; a more negative value indicates more favorable adsorption. mdpi.com

For alkanethiols, it is generally believed that chemisorption occurs via a physisorbed precursor state where the molecules are initially lying down on the surface. researchgate.net The energy barrier between this physisorbed state and the final chemisorbed state is a crucial factor in the self-assembly process. researchgate.net DFT calculations have also been used to predict that for dithiols, the surface concentration of S-S bonds, which can introduce disorder, decreases as the alkyl chain length increases. researchgate.net

Theoretical activation energies for desorption, which are related to the stability of the monolayer, can be obtained from DFT calculations. nih.gov For instance, increasing the alkyl chain length from 6-mercapto-1-hexanol (B159029) (MCH) to this compound (MCO) leads to a higher activation energy for desorption, suggesting greater stability for the MCO monolayer. nih.govresearchgate.net

| Parameter | Description | Relevance to this compound | Computational Method |

|---|---|---|---|

| Adsorption Energy (ΔEads) | The change in energy when a molecule adsorbs onto a surface. More negative values indicate stronger, more favorable adsorption. mdpi.com | Determines the thermodynamic driving force for MCO self-assembly on a substrate like gold. | Density Functional Theory (DFT) mdpi.com |

| Adsorption Geometry | The orientation and position of the adsorbed molecule on the surface, including tilt angle and bonding distance. | Influences the packing density and order of the MCO monolayer. | DFT, Molecular Dynamics (MD) |

| Electronic Structure | The distribution of electron energies and densities in the molecule and at the interface. | Helps to understand the nature of the S-Au bond and charge transfer processes. | Density Functional Theory (DFT) |

| Activation Energy for Desorption (Ea) | The minimum energy required for a molecule to desorb from the surface. | A key indicator of the long-term stability of the MCO monolayer. nih.gov | Density Functional Theory (DFT) nih.gov |

Simulation of Electron Transport through this compound Monolayers

The simulation of electron transport through this compound monolayers is crucial for understanding their performance in molecular electronics and biosensors. unimore.it Electron transfer across alkanethiol SAMs is generally attributed to a tunneling mechanism. researchgate.net The efficiency of this process is highly dependent on the structure and quality of the monolayer.

Computational models, such as the Landauer model, are used to describe electron conduction in organic systems. unito.it For alkanethiol monolayers, the relationship between current density (J) and molecular length (d) is often described by the Simmons equation, which takes the form J ∝ e^(-βd), where β is a parameter that depends on the applied bias. unito.it

The presence of the hydroxyl terminal group in MCO can influence the electron transport properties. researchgate.net Studies comparing MCO with other alkanethiols have shown that the nature of the terminal group affects the blocking properties of the SAM. researchgate.net For instance, the electron-transfer rate constant (ks) can be determined experimentally using techniques like cyclic voltammetry and then correlated with theoretical models. researchgate.netrsc.org

Research has shown that the electron transfer rate for a redox probe through an MCO layer is significantly hindered compared to a bare electrode, indicating the formation of a well-organized and blocking layer. rsc.org However, the electron transfer is not completely blocked, and the rate can be influenced by factors such as the presence of defects in the monolayer. rsc.org In some cases, redox processes may occur primarily at these defect sites. rsc.org

| Thiol Monolayer on Gold | Electron-Transfer Rate Constant (ks) [cm s-1] (Aqueous Formation) | Electron-Transfer Rate Constant (ks) [cm s-1] (Ethanolic Formation) | Reference |

|---|---|---|---|

| 1-Octanethiol | (0.9 ± 0.3) x 10-4 | - | researchgate.net |

| This compound | (2.0 ± 0.1) x 10-4 | (1.5 ± 0.2) x 10-4 | researchgate.net |

| 8-Amino-1-octanethiol | (1.2 ± 0.3) x 10-3 | (2.0 ± 0.2) x 10-3 | researchgate.net |

| 8-Mercaptooctanoic acid | (1.2 ± 0.2) x 10-3 | (2.0 ± 0.3) x 10-3 | researchgate.net |

Predictive Models for Long-Term Stability and Performance of this compound Interfaces

Predictive models for the long-term stability of this compound interfaces are essential for their practical application in devices like biosensors that require prolonged operational lifetimes. researchgate.net The degradation of alkanethiol SAMs on gold can occur through several mechanisms, including oxidation of the gold-thiolate bond, desorption of the thiol molecules, and structural rearrangements within the monolayer. nih.govresearchgate.netosti.gov

One approach to predicting stability involves using the Arrhenius equation in conjunction with activation energies for desorption calculated from DFT. researchgate.net This allows for the estimation of how factors like temperature will affect the rate of monolayer degradation. nih.gov For example, it has been theoretically predicted and experimentally supported that increasing the alkyl chain length from 6-mercapto-1-hexanol (MCH) to MCO enhances stability due to increased van der Waals interactions between adjacent molecules. nih.govresearchgate.netmdpi.com These stronger intermolecular forces increase the energy required for desorption, thus slowing down the degradation process. nih.gov

Models for stability must also consider environmental factors. The presence of oxygen and UV light can accelerate the oxidation of the gold-sulfur bond to species like sulfonates, which are not stably bound to the gold surface. nih.govresearchgate.net Predictive models can aim to quantify the rate of this oxidation under various conditions.

Furthermore, the stability of the monolayer is also influenced by the packing density. mdpi.com Longer-chain alkanethiols like MCO tend to form more ordered and densely packed monolayers, which can act as a better barrier against the penetration of species that could degrade the interface. mdpi.com Computational models can simulate the packing density and order of MCO SAMs to predict their resistance to degradation.

Future Prospects and Emerging Frontiers in 8 Mercapto 1 Octanol Research

Engineering Advanced Biosensors with Enhanced Real-World Performance

A critical challenge in biosensor development is mitigating non-specific adsorption, or biofouling, which occurs when unwanted molecules from complex biological samples like blood serum or plasma adhere to the sensor surface, causing false signals and reducing sensitivity. 8-Mercapto-1-octanol is instrumental in addressing this issue. When used as a "backfilling" or "blocking" agent in a mixed monolayer alongside a specific bioreceptor (e.g., an aptamer or antibody), MCO passivates the underlying sensor surface.

The longer eight-carbon chain of MCO, compared to the more traditionally used 6-mercapto-1-hexanol (B159029) (MCH), results in stronger van der Waals interactions between adjacent molecules in the SAM. conicet.gov.armdpi.com This promotes the formation of a more densely packed, ordered, and uniform monolayer that acts as a superior physical barrier, sterically hindering foulant molecules from reaching the sensor surface. conicet.gov.armdpi.com This enhanced stability is crucial for real-world applications where sensors must operate reliably at physiological temperatures (e.g., 37 °C) and for extended periods. Research has demonstrated that using MCO as a diluent can prolong the operational stability of an electrochemical aptamer-based (E-AB) biosensor for detecting vancomycin (B549263) in serum at 37 °C to as long as one week. conicet.gov.armdpi.com Furthermore, sensors fabricated with MCO have been shown to maintain optimal signaling efficiency even at elevated temperatures, which can be used to improve sensor specificity. acs.org

| Alkanethiol Diluent | Key Structural Feature | Observed Impact on Biosensor Performance | Reference |

|---|---|---|---|

| 6-Mercapto-1-hexanol (MCH) | 6-carbon chain | Standard diluent, but monolayers can degrade more rapidly in biological fluids at 37°C. | sigmaaldrich.com |

| This compound (MCO) | 8-carbon chain | Increased van der Waals forces lead to denser, more stable SAMs. Significantly enhances operational stability (up to 1 week) and reduces fouling in serum. | conicet.gov.armdpi.com |

| 11-Mercapto-1-undecanol (MCU) | 11-carbon chain | Forms even more ordered SAMs, but can sometimes overly insulate the electrode, potentially reducing signal intensity for certain electrochemical sensors. | acs.org |

Integration of this compound into Multifunctional Nanomaterial Platforms

The synergy between MCO and nanomaterials is paving the way for highly advanced, multifunctional platforms. The self-assembly of MCO is not limited to planar surfaces; it is readily applied to modify the surfaces of various nanoparticles, creating hybrid materials with tailored properties for sensing, catalysis, and optics.

In the realm of sensing, MCO is used to modify nanoporous gold electrodes for enzyme immobilization and on gold-coated quartz crystals for Quartz Crystal Microbalance (QCM) measurements. colloidssurfaces.orgul.ie The well-defined MCO monolayer provides a biocompatible and anti-fouling interface, ensuring that the activity of the immobilized enzyme or the mass-sensing capability of the QCM is not compromised by non-specific interactions. Research has also pointed to the coupling of light-harvesting semiconducting nanoparticles with MCO-modified surfaces, hinting at applications in bio-photonics and energy conversion. sigmaaldrich.com

| Nanomaterial Platform | Role of this compound (MCO) | Resulting Functionality | Reference |

|---|---|---|---|

| Quantum Dots (QDs) | Surface ligand in photocurable resin | Enhances QD dispersion and stability for color conversion applications. | google.com |

| Nanoporous Gold Electrodes | Forms anti-fouling monolayer for enzyme immobilization | Creates a stable and biocompatible interface for enhanced enzymatic biosensing. | ul.ie |

| Gold-Coated Quartz Crystals | Forms a hydrophilic, anti-fouling surface | Improves performance of Quartz Crystal Microbalance (QCM) sensors by minimizing non-specific binding. | colloidssurfaces.org |

| Semiconducting Nanoparticles | Surface modification for coupling to interfaces | Enables creation of hybrid light-harvesting systems. | sigmaaldrich.com |

Exploration of Novel Substrate Chemistries for this compound Self-Assembly

While gold has been the dominant substrate for thiol-based SAMs due to the strong, quasi-covalent Au-S bond, the exploration of alternative substrates is a significant frontier. Expanding the range of materials compatible with MCO self-assembly would broaden its applicability in diverse fields like catalysis, plasmonics, and semiconductor technology.

Research has demonstrated that MCO can form stable SAMs on silver (Ag) surfaces. conicet.gov.ar Silver is of particular interest for applications in surface-enhanced Raman spectroscopy (SERS) and for its antimicrobial properties. The ability to form well-defined, hydroxyl-terminated monolayers on silver opens up possibilities for creating SERS-active biosensors with improved biocompatibility.

Beyond noble metals, there is a growing need to interface biological systems with traditional semiconductor materials. Substrates like silicon (Si), gallium arsenide (GaAs), and titanium (Ti) are fundamental to the electronics industry. sigmaaldrich.com The formation of MCO monolayers on these materials could provide a crucial insulating and functionalizable layer for the development of bio-electronic devices, where controlling the semiconductor-electrolyte interface is paramount. While direct, detailed studies of MCO on these specific semiconductor substrates are an emerging area, the principles of self-assembly and the need for such functional interfaces drive this research direction.

Precise Control over Molecular Conformation and Interfacial Reactivity

The functionality of a surface coated with MCO is not merely dependent on its presence, but on the precise arrangement and orientation of the molecules within the monolayer. Achieving exacting control over the SAM's structural properties—such as packing density, molecular tilt, and terminal group presentation—is key to tuning its interfacial reactivity.

Research has shown that the choice of solvent during the self-assembly process significantly impacts the final structure of the monolayer. researchgate.netrsc.org For example, forming an MCO monolayer from an ethanolic solution versus an aqueous one can lead to differences in layer ordering and surface energy, which in turn affects the electron transport properties through the layer. researchgate.netrsc.org

A powerful strategy for controlling interfacial reactivity is the formation of mixed SAMs. By co-adsorbing MCO with another thiol carrying a specific functional group (e.g., an enzyme substrate, a DNA anchor, or a charged moiety), it is possible to precisely control the lateral spacing and surface density of the active component. nih.govnih.gov This "dilution" strategy is critical for ensuring that immobilized biomolecules have sufficient space to maintain their native conformation and function, preventing steric hindrance and denaturation. Studies using atomic force microscopy (AFM) and contact angle measurements have confirmed that varying the ratio of MCO to other thiols allows for fine-tuning of surface properties like roughness and wettability. researchgate.net

| Control Factor | Mechanism of Influence | Resulting Effect on SAM/Interface | Reference |

|---|---|---|---|

| Solvent Environment (e.g., Ethanol (B145695) vs. Water) | Alters solubility and intermolecular interactions during assembly. | Changes the ordering, packing density, and surface roughness of the monolayer. | researchgate.netrsc.org |

| Mixed Monolayer Ratio | Controls the mole fraction of MCO vs. a functional thiol on the surface. | Allows fine-tuning of surface density of active sites, wettability, and interfacial impedance. | acs.orgnih.gov |

| Alkyl Chain Length (MCO vs. others) | Modulates van der Waals forces between adjacent molecules. | Determines monolayer thickness, stability, and effectiveness as a barrier to electron transfer and fouling. | mdpi.comacs.org |

| Terminal Group Chemistry (-OH vs. -CH3, -COOH) | Introduces different intermolecular forces (e.g., hydrogen bonding). | Affects surface energy (wettability), charge, and potential for further chemical reactions. | researchgate.net |

Development of Smart Responsive Surfaces Based on this compound

An exciting and emergent frontier is the use of MCO as a foundational layer for creating "smart" surfaces—interfaces that can change their properties in response to an external stimulus such as pH, temperature, light, or an electrical potential. While MCO itself forms a passive, stable layer, its terminal hydroxyl group is a crucial chemical handle for further modification.

The future in this area lies in grafting stimuli-responsive materials, such as smart polymers, onto the MCO-functionalized surface. For instance, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) could be attached to the hydroxyl termini of the MCO monolayer. Below its lower critical solution temperature (LCST), the polymer is hydrated and extended, creating a hydrophilic surface. Above the LCST, the polymer collapses and becomes hydrophobic, dramatically changing the surface wettability and its interaction with biological entities.

Similarly, pH-responsive polymers or molecules could be attached, allowing for the controlled capture and release of charged biomolecules by simply changing the pH of the surrounding buffer. While research on molecularly dynamic and switchable surfaces is an active field, leveraging the robust and well-defined platform of an MCO SAM as the base layer provides a promising strategy. colloidssurfaces.orgillinois.edu This approach combines the stability and anti-fouling nature of the MCO monolayer with the dynamic, switchable functionality of a responsive material, opening doors to applications in drug delivery, microfluidics, and regenerative medicine.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 8-Mercapto-1-octanol in laboratory settings?

- Methodological Answer : The compound is synthesized via two-step reactions:

Thiol Formation : React 1-octene with hydrogen sulfide (H₂S) in the presence of a catalyst (e.g., UV light or acid/base catalysts) to produce 1-octanethiol.

Oxidation : Oxidize the thiol group using hydrogen peroxide (H₂O₂) under controlled pH and temperature (typically 20–50°C) to form this compound. Purification involves distillation and recrystallization .

- Key Considerations : Monitor reaction kinetics to avoid over-oxidation to sulfonic acids. Use inert atmospheres to prevent disulfide formation.

Q. What purification methods are effective for isolating high-purity this compound?

- Methodological Answer : Post-synthesis purification employs:

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate byproducts.

- Recrystallization : Use non-polar solvents (e.g., hexane) to isolate crystalline product.

- Chromatography : For analytical-grade purity, silica gel column chromatography with ethyl acetate/hexane eluents is recommended .

Q. How can researchers characterize the dual functionality (thiol and hydroxyl groups) of this compound?

- Methodological Answer :

- FT-IR : Identify S-H (2550–2600 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.

- Titration : Quantify thiol content via Ellman’s assay (λ = 412 nm) .

- XPS : Analyze sulfur (S 2p₃/₂ at ~163 eV) and oxygen (O 1s at ~532 eV) bonding states .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its self-assembly on gold surfaces compared to analogs like 8-amino-1-octanethiol?

- Methodological Answer :

- AFM/Electrochemical Analysis : Compare layer thickness (e.g., 1.8 nm for this compound vs. 2.1 nm for 8-amino-1-octanethiol) and electron-transfer rates (kₛ = 3.2 × 10⁻³ cm/s vs. 1.5 × 10⁻³ cm/s) using Fe(CN)₆³⁻ redox probes.

- Hydrophilicity : Contact angle measurements (e.g., 65° for this compound vs. 80° for 1-octanethiol) reveal hydroxyl-driven hydrophilicity .

- Design Implication : Select terminal functional groups based on desired interfacial properties (e.g., biosensor vs. corrosion inhibition).

Q. What enzymatic strategies can be employed for the selective acylation of this compound?

- Methodological Answer :

- Lipase-Catalyzed Reaction : Use Candida antarctica lipase B (CAL-B) in ethyl acetate at 33°C for 7 days to achieve >90% conversion to 8-mercaptooctyl acetate.